GSK621
Overview
Description
GSK621 is a specific agonist of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This compound has shown significant potential in various scientific research fields, particularly in cancer research and metabolic disorders. This compound is known for its ability to activate AMPK, leading to various downstream effects that can influence cell survival, proliferation, and metabolism .
Mechanism of Action
Target of Action
GSK621, also known as “6-chloro-5-[4-(2-hydroxy-3-methoxyphenyl)phenyl]-3-(3-methoxyphenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione”, is a specific agonist of AMP-activated protein kinase (AMPK) . AMPK is a key regulator of cellular energy homeostasis and plays a protective role in kidneys under diabetic conditions .
Mode of Action
This compound interacts with its target, AMPK, by increasing the phosphorylation at AMPKα T172, a marker of AMPK activation . This interaction leads to the activation of autophagy, a cellular process that removes unnecessary or dysfunctional components .
Biochemical Pathways
The activation of AMPK by this compound triggers the AMPK/ULK1 signaling pathway, leading to the induction of autophagy . This pathway plays a crucial role in maintaining cellular homeostasis and is particularly important in conditions of nutrient deprivation or stress.
Result of Action
This compound has been shown to protect against high glucose-induced renal injury by restoring impaired cellular autophagy . In mouse podocytes (MPC5), this compound intervention significantly protected the cells from damage, as indicated by decreased proliferation and increased apoptosis . In a streptozotocin-induced diabetic nephropathy (DN) mice model, this compound treatment effectively prevented renal injury, decreased extracellular matrix deposition, fibrotic lesions in the kidney, and also decreased urinary protein and albumin, fasting blood glucose, serum creatinine, as well as blood urea nitrogen levels .
Action Environment
The action of this compound is influenced by the cellular environment. For instance, in high glucose conditions, this compound can protect cells from damage by restoring impaired cellular autophagy . The presence of an autophagy inhibitor like chloroquine can block the protective effects of this compound .
Biochemical Analysis
Biochemical Properties
GSK621 interacts with AMPK, a master regulator of cellular energy balance . It increases AMPKα T172 phosphorylation, a marker of AMPK activation . This interaction plays a crucial role in the biochemical reactions involving this compound .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it displays selective cytotoxicity in acute myeloid leukemia (AML) cells by activating autophagy via the eIF2α signaling pathway . It also inhibits human melanoma cell survival and proliferation . In the context of diabetic nephropathy, this compound protects mouse podocytes from high glucose-induced damage .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the activation of AMPK . This activation leads to increased phosphorylation of AMPKα at T172, a marker of AMPK activation . This compound also induces the unfolded protein response (UPR), particularly resulting in PERK phosphorylation and activation in AML cells .
Temporal Effects in Laboratory Settings
Over time, this compound continues to exert its effects in laboratory settings. For instance, it has been shown to effectively restore high glucose-impaired cellular autophagy in mouse podocytes
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in a study involving MOLM-14 cells xenografted into nude mice, this compound (30 mg/kg, administered intraperitoneally twice daily) exhibited significant anti-tumor activity .
Metabolic Pathways
This compound is involved in the AMPK/ULK1 signaling pathway . It effectively restores high glucose-impaired cellular autophagy in mouse podocytes, partly via regulating this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK621 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
GSK621 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities. These derivatives can be used to study structure-activity relationships and optimize the compound for specific applications .
Scientific Research Applications
GSK621 has a wide range of scientific research applications:
Cancer Research: this compound has shown promise in inhibiting the growth of cancer cells, particularly in acute myeloid leukemia and melanoma. .
Metabolic Disorders: this compound has been studied for its effects on metabolic pathways, particularly in the context of diabetes and obesity.
Neuroprotection: Research has indicated that this compound may have neuroprotective effects by reducing oxidative stress and promoting cell survival in neuronal cells.
Renal Protection: This compound has been shown to protect against high glucose-induced renal injury by inducing autophagy via the AMPK/ULK1 signaling pathway.
Comparison with Similar Compounds
GSK621 is unique in its specific activation of AMPK and its ability to induce autophagy and apoptosis in cancer cells. Similar compounds include:
AICAR (5-Aminoimidazole-4-carboxamide ribonucleotide): Another AMPK activator, but with a different mechanism of action.
Metformin: A widely used diabetes medication that also activates AMPK, but with broader effects on glucose metabolism.
Phenformin: Similar to metformin, but with a higher potency and risk of side effects
This compound stands out due to its specificity and potency in activating AMPK, making it a valuable tool in both research and potential therapeutic applications.
Biological Activity
GSK621 is a potent and selective activator of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. Its biological activity has been extensively studied in various contexts, including cancer therapy, oxidative stress response, and metabolic disorders. This article summarizes key findings regarding the biological activity of this compound, supported by data tables and relevant case studies.
This compound activates AMPK, leading to a cascade of cellular responses that include:
- Inhibition of mTOR signaling : this compound has been shown to inhibit the mammalian target of rapamycin (mTOR) pathway, which is often dysregulated in cancer cells. This inhibition contributes to the cytotoxic effects of this compound on glioma cells and acute myeloid leukemia (AML) cells .
- Induction of autophagy : The activation of AMPK by this compound promotes autophagy, a process that helps in cellular repair and survival under stress conditions. This was particularly noted in renal injury models where this compound mitigated damage through autophagy activation .
- Enhancement of antioxidant defenses : this compound increases the levels of nicotinamide adenine dinucleotide phosphate (NADPH), which plays a critical role in reducing oxidative stress by scavenging reactive oxygen species (ROS) in osteoblasts .
Case Study: Glioma Cells
A study investigated the effects of this compound on human glioma cell lines (U87MG and U251MG). The findings revealed:
- Cytotoxicity : this compound treatment resulted in a significant decrease in cell viability in a dose-dependent manner. For instance, at concentrations ranging from 10 to 100 μM, this compound substantially reduced colony formation in these cells .
- Apoptosis Activation : The compound induced caspase-dependent apoptosis, as evidenced by increased caspase-3 activity and Annexin V staining .
Concentration (μM) | Cell Viability (%) | Apoptosis Indicators |
---|---|---|
10 | 70 | Increased caspase-3 |
50 | 40 | Annexin V positive |
100 | 20 | High caspase activity |
Case Study: Acute Myeloid Leukemia
In AML models, this compound demonstrated:
- Selective Cytotoxicity : It selectively induced cell death in AML cells while sparing normal hematopoietic progenitors .
- Immunogenic Cell Death : Activation of AMPK by this compound led to exposure of calreticulin on the surface of leukemia cells, enhancing immune responses against these cells. This effect was confirmed through vaccination studies showing protective immunity in syngeneic models .
Effects on Osteoblasts
This compound's protective effects extend to osteoblasts exposed to oxidative stress:
- Cytoprotection Against H2O2 : In cultured MC3T3-E1 osteoblastic cells, co-treatment with this compound significantly reduced H2O2-induced cell death and apoptosis. This protective effect was linked to AMPK activation, which was essential for increasing NADPH levels and decreasing ROS production .
Treatment | Viability (%) | Apoptosis Rate (%) |
---|---|---|
Control | 50 | 30 |
H2O2 | 20 | 60 |
H2O2 + this compound (10 μM) | 45 | 25 |
Properties
IUPAC Name |
6-chloro-5-[4-(2-hydroxy-3-methoxyphenyl)phenyl]-3-(3-methoxyphenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O5/c1-34-18-6-3-5-17(13-18)30-25(32)23-20(28-26(30)33)14-22(27)29(23)16-11-9-15(10-12-16)19-7-4-8-21(35-2)24(19)31/h3-14,31H,1-2H3,(H,28,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KURYSXLJGKKDHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C=C(N3C4=CC=C(C=C4)C5=C(C(=CC=C5)OC)O)Cl)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.